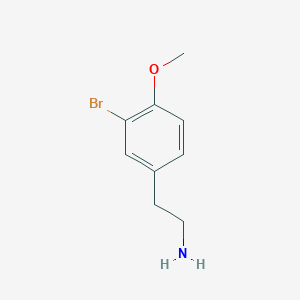

3-Bromo-4-methoxyphenethylamine

Description

Overview of Phenethylamine (B48288) Derivatives in Medicinal Chemistry and Pharmacology

The phenethylamine motif is a cornerstone in the development of a vast array of biologically active compounds. mdpi.comresearchgate.net This structural unit, consisting of a phenyl ring attached to an ethylamine (B1201723) side chain, is a privileged scaffold in drug discovery due to its widespread presence in both endogenous neurochemicals and synthetic pharmaceuticals. researchgate.netnih.gov

The importance of the phenethylamine scaffold is underscored by its presence in essential endogenous catecholamines such as dopamine (B1211576), norepinephrine, and epinephrine. mdpi.comnih.gov These molecules are central to a multitude of physiological and neurological processes, including mood, voluntary movement, and stress responses. mdpi.comnih.gov The inherent bioactivity of this core structure has made it a prime target for medicinal chemists seeking to design novel therapeutic agents. mdpi.comresearchgate.net The versatility of the phenethylamine framework allows for systematic structural modifications, enabling the fine-tuning of pharmacological properties. techniques-ingenieur.fr

Substituted phenethylamines exhibit an extensive range of pharmacological effects, acting on various biological targets. wikipedia.org This chemical class encompasses central nervous system stimulants (e.g., amphetamine), hallucinogens (e.g., mescaline), appetite suppressants (e.g., phentermine), and antidepressants (e.g., phenelzine), among others. wikipedia.orgwikipedia.org Their primary mechanism of action often involves the modulation of monoamine neurotransmitter systems. wikipedia.org The nature and position of substituents on the phenyl ring and the ethylamine side chain dictate the specific pharmacological profile of each derivative. techniques-ingenieur.fr For instance, some derivatives show a strong affinity for dopamine transporters (DAT), influencing dopamine reuptake and thereby impacting dopaminergic signaling. biomolther.orgbiomolther.org

Contextualization of 3-Bromo-4-methoxyphenethylamine within Brominated Phenethylamines

The introduction of a bromine atom to the phenethylamine structure, as seen in this compound, places it within the specific subgroup of brominated phenethylamines. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to alter a molecule's pharmacokinetic and pharmacodynamic properties. The presence of a bromine atom can influence factors such as metabolic stability, lipophilicity, and receptor binding affinity.

Brominated phenethylamine derivatives have been a subject of research, with studies exploring their potential psychoactive and physiological effects. For example, compounds like 4-bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe) are known for their potent hallucinogenic activity. nih.gov The position of the bromine atom on the aromatic ring is crucial in determining the compound's biological activity.

Identification as a Natural Product and Synthetic Interest

Beyond its role as a synthetic derivative, the interest in this compound is heightened by the occurrence of brominated alkaloids in nature, particularly in marine organisms. nih.govnih.gov Marine sponges of the order Verongiida, for instance, are known to produce a diverse array of brominated alkaloids, which are believed to serve as a chemical defense mechanism. nih.gov The isolation of numerous bromotyrosine-derived alkaloids from these sponges highlights the biosynthetic pathways capable of incorporating bromine into organic molecules. nih.gov

This natural precedent fuels synthetic interest in compounds like this compound. It is primarily utilized in organic synthesis as an intermediate for creating more complex molecules, especially those designed to interact with the central nervous system. myskinrecipes.com The bromo and methoxy (B1213986) functional groups on its structure make it a valuable building block for constructing intricate organic frameworks. myskinrecipes.com Synthetic routes to this compound have been described, often involving the reaction of N-benzoyl-3-bromo-4-methoxyphenethylamine with acetic acid and HCl. alkalisci.com It can also serve as a starting material for the synthesis of other derivatives, such as 3-bromo-4-methoxy-5-nitro-β-phenethylamine. alkalisci.com

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 159465-27-7 | myskinrecipes.comalkalisci.comsigmaaldrich.com |

| Molecular Formula | C₉H₁₂BrNO | myskinrecipes.comnih.gov |

| Molecular Weight | 230.1 g/mol | myskinrecipes.comnih.gov |

| Boiling Point | 114°C at 1 mm Hg | myskinrecipes.com |

| Density | 1.389 g/mL at 25°C | myskinrecipes.comsigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D >1.5800 | alkalisci.comsigmaaldrich.comsigmaaldrich.com |

Properties

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-12-9-3-2-7(4-5-11)6-8(9)10/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHVALSRTUOVNLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370810 | |

| Record name | 3-Bromo-4-methoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159465-27-7 | |

| Record name | 3-Bromo-4-methoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromo-4-methoxyphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 3 Bromo 4 Methoxyphenethylamine and Analogues

Established Synthetic Routes to 3-Bromo-4-methoxyphenethylamine

A common and versatile approach to synthesizing this compound involves a series of sequential reactions, including bromination, etherification, and nitro-reduction, starting from a suitable aromatic precursor. google.comchemrxiv.orgresearchgate.net This method allows for precise control over the substitution pattern of the phenyl ring.

Bromination is a key step in introducing the bromine atom at the desired position on the aromatic ring. nih.govsci-hub.se Electrophilic aromatic bromination is a widely used method for preparing aryl bromides, which are valuable intermediates in organic synthesis. nih.gov The regioselectivity of the bromination is crucial and is influenced by the directing effects of the substituents already present on the aromatic ring. nih.gov For instance, the bromination of activated aromatic compounds using N-bromosuccinimide (NBS) in the presence of a catalyst can achieve high regioselectivity. organic-chemistry.org In the context of synthesizing this compound, a precursor such as a methoxy-substituted aromatic compound would be subjected to bromination. The methoxy (B1213986) group is an activating group and directs electrophilic substitution to the ortho and para positions. By carefully selecting the starting material and reaction conditions, the bromine atom can be selectively introduced at the position ortho to the methoxy group. nih.gov

For example, the bromination of p-acetotoluide can be achieved by treating it with bromine in acetic acid. orgsyn.org Similarly, various aromatic compounds can be effectively brominated using ammonium (B1175870) bromide and Oxone as an oxidant, often leading to monobrominated products in good yields. organic-chemistry.org

Etherification is the process of forming an ether linkage. In the synthesis of this compound, if the precursor does not already contain the methoxy group, an etherification step is necessary. organic-chemistry.org This typically involves the reaction of a hydroxyl group on the aromatic ring with a methylating agent. The Williamson ether synthesis is a classic method for forming ethers, where an alkoxide reacts with a primary alkyl halide. Alternatively, other methods for ether synthesis may be employed depending on the specific substrate and desired outcome. organic-chemistry.org For instance, a method for producing 4-bromo-3-alkyl phenol (B47542) ethers involves reacting the corresponding 3-alkyl phenol ether with bromine vapor. google.com

The final key step in this multi-step synthesis is the reduction of a nitro group to an amine. organic-chemistry.orgbeilstein-journals.orgyoutube.com This transformation is fundamental in the synthesis of phenethylamines. mdma.chorgsyn.org The nitro group is typically introduced to the aromatic ring prior to reduction. A common precursor would be a nitrostyrene (B7858105) derivative, which can be prepared by the condensation of a substituted benzaldehyde (B42025) with nitromethane. mdma.ch

The reduction of the nitro group can be accomplished using various reducing agents. organic-chemistry.orgbeilstein-journals.orgyoutube.com A classic method involves the use of lithium aluminum hydride (LiAlH₄). mdma.chmdma.ch However, other reagents and catalytic systems have been developed to achieve this transformation under milder conditions and with higher yields. beilstein-journals.orgbeilstein-journals.org For example, a metal-free reduction of nitroaromatics can be achieved using tetrahydroxydiboron (B82485) in water. organic-chemistry.org Another approach involves the use of trichlorosilane (B8805176) in a continuous-flow system. beilstein-journals.org A patent describes a method for preparing 3-bromo-4-methoxyaniline (B105698) from 3-bromo-4-methoxy nitrobenzene (B124822) using sodium sulfide (B99878) (Na₂S) or iron powder as the reducing agent. google.com

The general sequence for this multi-step synthesis is outlined below:

Table 1: General Sequence for Multi-step Synthesis| Step | Reaction | Description |

| 1 | Bromination | Introduction of a bromine atom onto the aromatic ring of a suitable precursor. |

| 2 | Etherification | Formation of the methoxy group on the aromatic ring, if not already present. |

| 3 | Nitration | Introduction of a nitro group onto the aromatic ring. |

| 4 | Reduction | Conversion of the nitro group to a primary amine to form the phenethylamine (B48288). |

An alternative and often more direct route to phenethylamines involves the reduction of β-nitrostyrene intermediates. mdma.chmdma.chbeilstein-journals.org These intermediates are typically synthesized through the condensation of a substituted benzaldehyde with nitromethane. mdma.ch

A noteworthy reductive method utilizes a combination of sodium borohydride (B1222165) (NaBH₄) and copper(II) chloride (CuCl₂). beilstein-journals.orgbeilstein-journals.org This system has been shown to be effective for the one-pot reduction of β-nitrostyrenes to the corresponding phenethylamines with good yields. beilstein-journals.orgaau.dkchemrxiv.orgku.dk This method offers several advantages, including mild reaction conditions, rapid reaction times (typically 10-30 minutes), and the avoidance of pyrophoric reagents like lithium aluminum hydride. beilstein-journals.orgbeilstein-journals.org The reaction is generally carried out at elevated temperatures (e.g., 80 °C). beilstein-journals.orgbeilstein-journals.org

The NaBH₄/CuCl₂ system is capable of reducing the nitroalkene functionality to the amine, and it has been demonstrated to be effective for a variety of substituted β-nitrostyrene analogues. beilstein-journals.orgbeilstein-journals.org Research has shown that this method can produce substituted phenethylamines in yields ranging from 62% to 83%. beilstein-journals.orgku.dk

The table below presents data from a study on the reduction of various β-nitrostyrene scaffolds using the NaBH₄/CuCl₂ system, illustrating the efficiency of this method. chemrxiv.org

Table 2: Reduction of β-Nitrostyrene Scaffolds with NaBH₄/CuCl₂

| Entry | β-Nitrostyrene Scaffold | Product | Reaction Time (min) | Yield (%) |

| 1 | 2,5-dimethoxy-β-methyl-β-nitrostyrene | 2,5-dimethoxyamphetamine | 15 | 75 |

| 2 | 2,5-dimethoxy-β-nitrostyrene | 2C-H | 10 | 83 |

| 3 | 3,4-dimethoxy-β-nitrostyrene | 3,4-dimethoxyphenethylamine | 10 | 78 |

| 4 | 4-methoxy-β-nitrostyrene | 4-methoxyphenethylamine (B56431) | 15 | 80 |

| 5 | β-nitrostyrene | Phenethylamine | 30 | 62 |

| 6 | 3,4,5-trimethoxy-β-nitrostyrene | Mescaline | 10 | 81 |

Data sourced from ChemRxiv. chemrxiv.org

This reductive method provides a scalable and efficient alternative to more traditional synthetic routes for preparing substituted phenethylamines. chemrxiv.org

Reductive Methods for Phenethylamines from β-Nitrostyrenes

Challenges in Traditional Reductive Amination

Reductive amination is a widely used method for the synthesis of amines, including phenethylamines. This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine. While effective, this traditional approach is not without its difficulties.

One of the primary challenges is the potential for byproduct formation. researchgate.net For instance, the reaction of a primary amine can lead to the formation of secondary and tertiary amines through over-alkylation, complicating the purification process and reducing the yield of the desired primary amine. masterorganicchemistry.commdma.ch The initial primary amine product can also react with the starting carbonyl compound to form an imine that is subsequently reduced to a secondary amine. mdma.ch

The stability of the intermediate imine can also pose a problem. Imines derived from ammonia, for example, are often unstable and prone to hydrolysis or polymerization. mdma.ch Controlling the reaction conditions, such as pH, is crucial. The formation of the imine is typically favored under mildly acidic conditions; however, if the solution is too acidic, the amine nucleophile will be protonated, rendering it non-reactive. masterorganicchemistry.com

Furthermore, traditional reductive amination often relies on reducing agents like sodium borohydride (NaBH₄). While effective, NaBH₄ can also reduce the starting aldehyde or ketone, leading to unwanted alcohol byproducts. masterorganicchemistry.com To circumvent this, milder and more selective reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often employed, as they preferentially reduce the protonated iminium ion over the carbonyl compound. researchgate.netmasterorganicchemistry.com However, the use of cyanoborohydride introduces toxicity concerns. The use of high-pressure molecular hydrogen and noble metal catalysts like platinum oxide or Raney nickel is another approach, though it requires specialized equipment and can still result in the formation of secondary amines. mdma.chnih.gov

| Challenge | Description | Mitigation Strategies |

|---|---|---|

| Over-alkylation | Formation of secondary and tertiary amines from a primary amine starting material. masterorganicchemistry.commdma.ch | Use of a large excess of the amine, careful control of reaction time. |

| Byproduct Formation | Reaction of the primary amine product with the starting carbonyl to form secondary amines. mdma.ch | Use of selective reducing agents that do not reduce the carbonyl group. masterorganicchemistry.com |

| Imine Instability | Hydrolysis or polymerization of the intermediate imine. mdma.ch | In situ reduction of the imine as it is formed. |

| pH Control | Balancing the need for acid catalysis for imine formation against the protonation of the amine nucleophile. masterorganicchemistry.com | Use of buffered systems or mildly acidic catalysts. |

| Reducing Agent Selectivity | Reduction of the starting carbonyl compound by the reducing agent. masterorganicchemistry.com | Employing milder reducing agents like NaBH₃CN or NaBH(OAc)₃. researchgate.netmasterorganicchemistry.com |

Advanced Synthetic Approaches for Phenethylamine Derivatives

To overcome the limitations of traditional methods, a range of advanced synthetic strategies have been developed for the preparation of phenethylamine derivatives.

A significant advancement in the synthesis of β-phenethylamines is the use of a photoassisted nickel-catalyzed reductive cross-coupling reaction. bohrium.comacs.orgucla.edu This method couples aliphatic aziridines with (hetero)aryl iodides to produce a diverse range of β-phenethylamine scaffolds. acs.orgucla.edu A key advantage of this approach is that it proceeds under mild conditions and avoids the use of stoichiometric heterogeneous reductants, instead utilizing an inexpensive organic photocatalyst. bohrium.comacs.org

The reaction is proposed to proceed through a novel mechanism where the iodide nucleophilically opens the aziridine (B145994) ring to form a β-iodoamine intermediate. bohrium.comacs.orgucla.edu This intermediate then participates in a photocatalytic Ni-catalyzed cross-electrophile coupling to yield the final phenethylamine product. acs.org This strategy has proven effective for a broad scope of substrates, including those that are challenging for conventional aziridine cross-coupling methods. ucla.edu It allows for the modular assembly of phenethylamine derivatives, which is highly valuable for medicinal chemists. ucla.edu This method can also be applied to both tosyl- and Boc-protected aziridines. bohrium.comacs.org

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact. In the context of phenethylamine synthesis, this includes the use of more environmentally friendly solvents and catalysts.

Furthermore, the development of heterogeneous and recyclable catalysts offers a greener alternative to homogeneous catalysts that can be difficult to remove from the reaction mixture. For example, poly(4-vinylpyridinium)hydrogen sulfate (B86663) has been used as an efficient, heterogeneous, and recyclable solid acid catalyst for the synthesis of bis(3-indolyl)methanes, a reaction that shares mechanistic similarities with some steps in phenethylamine synthesis. nih.gov The use of earth-abundant and reusable iron oxide-based nanocatalysts for reductive aminations also represents a significant step towards more sustainable chemical processes, avoiding the need for high-pressure hydrogen and toxic methylating agents. nih.gov

The synthesis of a variety of derivatives of a lead compound is crucial for understanding its structure-activity relationship (SAR). For phenethylamines, this often involves systematic modifications at various positions of the molecule to assess the impact on biological activity.

SAR studies on phenethylamine derivatives have revealed that substitutions on the phenyl ring and the ethylamine (B1201723) side chain can significantly influence their affinity for biological targets. nih.gov For example, in the context of 5-HT₂A receptor binding, it has been shown that nonpolar substituents such as halogens and alkyl groups in the 4-position of the phenyl ring can increase affinity. nih.gov

A common derivatization strategy is the N-benzylation of phenethylamines, which can be achieved through indirect reductive amination of the corresponding phenethylamine and benzaldehyde. nih.gov This allows for the exploration of a wide chemical space by varying the substituents on both the phenethylamine and the benzyl (B1604629) rings. nih.gov Such systematic variations provide valuable data for constructing SAR models, which can guide the design of new ligands with improved potency and selectivity. nih.gov

Precursor Synthesis and Intermediate Reactions Relevant to this compound

The synthesis of the target compound, this compound, relies on the availability of key precursors and efficient intermediate reactions.

A crucial precursor for the synthesis of this compound is 3-Bromo-4-methoxyaniline. An industrial method for its preparation starts from p-nitrochlorobenzene. google.com This process involves a three-step reaction sequence: bromination, etherification, and nitro-reduction. google.com

In one patented method, p-fluoronitrobenzene is used as the starting material. google.com The process involves:

Bromination: Reaction of p-fluoronitrobenzene with a brominating agent like N-bromosuccinimide in acetic acid. google.com

Etherification: The resulting 3-bromo-4-fluoronitrobenzene (B1266112) is then reacted with sodium methoxide (B1231860) in methanol (B129727) to yield 3-bromo-4-methoxynitrobenzene. google.comgoogle.com

Nitro-reduction: The final step is the reduction of the nitro group of 3-bromo-4-methoxynitrobenzene to an amine, yielding 3-bromo-4-methoxyaniline. google.com This reduction can be achieved using various reducing agents.

| Step | Reaction | Reagents | Reported Yield |

|---|---|---|---|

| 1 | Bromination | p-fluoronitrobenzene, N-bromosuccinimide, acetic acid google.com | - |

| 2 | Etherification | 3-bromo-4-fluoronitrobenzene, sodium methoxide, methanol google.comgoogle.com | 96.1% google.com |

| 3 | Nitro-reduction | 3-bromo-4-methoxynitrobenzene, reducing agent google.com | - |

| Overall Yield | 62% google.com |

Synthesis of Methyl 3-bromo-4-methoxyphenethylcarbamate

The synthesis of Methyl 3-bromo-4-methoxyphenethylcarbamate can be envisioned through a two-step process, commencing with the preparation of the core phenethylamine structure, followed by carbamation.

A plausible route to the necessary precursor, this compound, starts from 4-methoxyphenethylamine. The synthesis would involve the bromination of this starting material. The reaction would likely employ a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent, leading to the regioselective addition of a bromine atom to the aromatic ring, ortho to the methoxy group, yielding this compound. This amine is a known compound and serves as a crucial intermediate in the synthesis of various bioactive molecules. biosynth.commyskinrecipes.comsigmaaldrich.comnih.gov

Once this compound is obtained, the subsequent step is carbamation to yield the final product. This transformation can be achieved by reacting the primary amine with methyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. This nucleophilic acyl substitution reaction results in the formation of the methyl carbamate (B1207046) functional group on the nitrogen atom of the phenethylamine side chain.

Table 1: Proposed Synthesis of Methyl 3-bromo-4-methoxyphenethylcarbamate

| Step | Reaction | Starting Material | Reagent | Product |

|---|---|---|---|---|

| 1 | Bromination | 4-methoxyphenethylamine | N-Bromosuccinimide (NBS) | This compound |

| 2 | Carbamation | This compound | Methyl chloroformate | Methyl 3-bromo-4-methoxyphenethylcarbamate |

Synthesis of 3-Bromo-4'-methoxybenzophenone

3-Bromo-4'-methoxybenzophenone is a key intermediate that can be synthesized through multiple routes, with Friedel-Crafts acylation being a prominent method.

One established method involves the Friedel-Crafts acylation of anisole (B1667542) with 3-bromobenzoyl chloride. In this electrophilic aromatic substitution reaction, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is employed to activate the acyl chloride. The reaction is typically conducted in an inert solvent like dichloromethane (B109758). The anisole, being an activated aromatic ring due to the electron-donating methoxy group, undergoes acylation primarily at the para position to yield 3-Bromo-4'-methoxybenzophenone.

An alternative approach is the direct bromination of 4-methoxybenzophenone (B1664615). This method involves treating 4-methoxybenzophenone with a brominating agent, such as bromine in acetic acid, to introduce a bromine atom onto the aromatic ring.

Table 2: Synthesis of 3-Bromo-4'-methoxybenzophenone

| Method | Starting Material 1 | Starting Material 2 | Catalyst | Solvent | Product |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Anisole | 3-Bromobenzoyl chloride | AlCl₃ | Dichloromethane | 3-Bromo-4'-methoxybenzophenone |

| Bromination | 4-Methoxybenzophenone | Bromine | - | Acetic Acid | 3-Bromo-4'-methoxybenzophenone |

Acylation and Demethylation in Analog Synthesis

The synthesis of analogues of this compound often involves modification of the amine and methoxy functional groups through acylation and demethylation reactions, respectively. These transformations allow for the exploration of structure-activity relationships.

Acylation:

The primary amine of phenethylamine derivatives is readily acylated using various acylating agents, such as acyl chlorides or acid anhydrides. chemguide.co.uksavemyexams.com This reaction, a form of nucleophilic acyl substitution, introduces an acyl group onto the nitrogen atom, forming an amide linkage. For instance, reacting a phenethylamine derivative with an acyl chloride in the presence of a base results in the formation of the corresponding N-acylphenethylamine. chemguide.co.uk The choice of the acyl chloride determines the nature of the acyl group introduced, allowing for the synthesis of a diverse range of analogues.

Demethylation:

The methoxy group on the aromatic ring can be converted to a hydroxyl group through demethylation. This is a common strategy in the synthesis of phenolic analogues. Several reagents are effective for the cleavage of aryl methyl ethers. commonorganicchemistry.com

Boron tribromide (BBr₃): This is a powerful and widely used reagent for demethylation. commonorganicchemistry.comnih.govajrconline.org The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures. BBr₃ acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the cleavage of the methyl C-O bond. nih.govajrconline.org

Hydrobromic acid (HBr): Concentrated hydrobromic acid can also be used for demethylation, often at elevated temperatures. commonorganicchemistry.comelsevierpure.com This method is generally harsher than using BBr₃.

Aluminum chloride (AlCl₃): This Lewis acid can also effect demethylation, though it may require higher temperatures.

The resulting phenolic compounds can then be further functionalized or tested for their biological activity.

Table 3: Common Reagents for Acylation and Demethylation

| Transformation | Reagent Class | Example Reagent |

|---|---|---|

| Acylation | Acyl Halide | Acetyl chloride |

| Acylation | Acid Anhydride | Acetic anhydride |

| Demethylation | Lewis Acid | Boron tribromide (BBr₃) |

| Demethylation | Strong Acid | Hydrobromic acid (HBr) |

Iii. Pharmacological Investigations and Structure Activity Relationships

Receptor Interaction Profiles of Phenethylamine (B48288) Derivatives

The biological activity of phenethylamine derivatives is largely determined by the nature and position of substituents on the phenyl ring and the ethylamine (B1201723) side chain. These modifications influence the compound's affinity and efficacy at various G protein-coupled receptors (GPCRs) and monoamine transporters.

Phenethylamines are a well-established class of serotonergic ligands, with many exhibiting high affinity for various serotonin (B10506) receptor subtypes. The substitution pattern on the aromatic ring is a critical determinant of this activity.

The 5-HT2A receptor is a key target for many psychoactive phenethylamines. Research on 2,5-dimethoxy-4-substituted phenethylamines, a closely related class of compounds, has shown that they act as agonists at the 5-HT2A receptor. The nature of the substituent at the 4-position significantly influences the potency and efficacy. For instance, compounds with a bromo or iodo substituent at the 4-position, such as in 2C-B (4-bromo-2,5-dimethoxyphenethylamine), are potent 5-HT2A agonists.

Table 1: 5-HT2A Receptor Agonist Activity of Representative Phenethylamine Derivatives This table presents data for compounds structurally related to 3-Bromo-4-methoxyphenethylamine to illustrate structure-activity relationships, as specific data for the target compound is not available in the cited literature.

| Compound | Substitution Pattern | 5-HT2A Receptor Affinity (Ki, nM) | 5-HT2A Receptor Efficacy |

|---|---|---|---|

| 2C-H | 2,5-Dimethoxy | 660 | Partial Agonist |

| 2C-B | 4-Bromo-2,5-dimethoxy | 120 | Partial Agonist |

| 2C-I | 4-Iodo-2,5-dimethoxy | 80 | Partial Agonist |

| DOI | 4-Iodo-2,5-dimethoxy-α-methyl | 1.9 | Full Agonist |

Research into the selectivity of phenethylamine derivatives for other serotonin receptor subtypes, such as 5-HT2B and 5-HT7, is an active area of investigation. Some studies have shown that certain phenethylamines can exhibit affinity for these receptors. For example, conformationally constrained phenethylamine analogs have been shown to have higher affinity for 5-HT2B and 5-HT2C receptors than for 5-HT2A receptors. nih.gov The development of selective ligands for these receptors is of interest for therapeutic applications. The 5-HT7 receptor, in particular, has been identified as a potential target for the treatment of central nervous system disorders. nih.govnih.gov However, specific data on the binding profile of this compound at these receptors is not currently available in the scientific literature.

The position of substituents on the phenethylamine phenyl ring has a profound impact on the compound's pharmacological activity. For 5-HT2A receptor agonists, a 2,5-dimethoxy substitution pattern is a common feature in many potent compounds. The substituent at the 4-position (para) is particularly important for modulating affinity and efficacy.

In the case of this compound, the bromine atom is in the 3-position (meta) and the methoxy (B1213986) group is in the 4-position (para). This substitution pattern differs from the more extensively studied 2,5-dimethoxy-4-substituted phenethylamines. The meta-positioning of the halogen may influence the orientation of the molecule within the receptor binding pocket, potentially altering its affinity and functional activity compared to para-substituted analogs. Studies on bromo-substituted methylphenidate derivatives have shown that the position of the bromine atom (ortho, meta, or para) significantly affects affinity for the dopamine (B1211576) and norepinephrine transporters.

Certain phenethylamine derivatives can also interact with the dopamine transporter (DAT), inhibiting the reuptake of dopamine from the synaptic cleft and thereby increasing its extracellular concentration.

The structure-activity relationships for dopamine reuptake inhibition by phenethylamine derivatives have been explored in several studies. The nature of the aromatic and alkyl substituents plays a critical role in determining the potency of DAT inhibition.

One study on a series of β-phenethylamine derivatives found that compounds with a methoxy group on the aromatic ring generally showed very weak or no dopamine reuptake inhibitory activity. nih.gov This suggests that this compound may not be a potent dopamine reuptake inhibitor. However, the presence and position of other substituents, such as the bromine atom, can significantly modulate this activity. For instance, in a study of methylphenidate analogs, bromo-substitution at the meta position resulted in the highest affinity for the dopamine transporter compared to ortho and para positions.

The length and branching of alkyl substituents on the amine can also influence DAT inhibitory activity. Generally, longer alkyl groups and smaller ring-sized compounds at the alkylamine position have been associated with stronger inhibitory activities.

Table 2: Dopamine Reuptake Inhibition by Representative Phenethylamine Derivatives This table includes data for various phenethylamine derivatives to illustrate the influence of substituents on dopamine transporter affinity, as specific data for this compound is not available in the cited literature.

| Compound | Aromatic Substituents | Alkyl/Amine Substituents | DAT Inhibition (IC50, nM) |

|---|---|---|---|

| Phenethylamine | None | Unsubstituted amine | >10,000 |

| Amphetamine | None | α-methyl | 34.6 |

| 4-Methylamphetamine | 4-Methyl | α-methyl | 121 |

| 4-Methoxyphenethylamine (B56431) | 4-Methoxy | Unsubstituted amine | >10,000 |

Dopamine (DA) Reuptake Inhibition and Related Structure-Activity Relationships

Computational Docking Simulations with Dopamine Transporter (DAT)

While direct computational docking simulations for this compound with the Dopamine Transporter (DAT) are not extensively detailed in the available literature, the principles of phenethylamine interactions with DAT are well-established through studies of related compounds. biomolther.orgkoreascience.krresearchgate.net DAT, a key regulator of dopamine levels in the synapse, possesses a binding site deep within a pocket formed by its transmembrane helices. biomolther.orgkoreascience.kr

Computational models of DAT reveal that the binding of phenethylamine-based ligands is typically governed by specific molecular interactions. A critical interaction involves the protonated amine of the ethylamine side chain forming a salt bridge with a key acidic residue, such as Aspartate 79 (Asp79), in the transporter's binding pocket. biomolther.org The aromatic ring of the phenethylamine structure engages in hydrophobic and van der Waals interactions with surrounding nonpolar amino acid residues.

Alpha-Adrenergic Receptor Targeting

The potential for this compound to target alpha-adrenergic receptors is inferred from the well-documented structure-activity relationships (SAR) of phenethylamine derivatives. slideshare.netuobasrah.edu.iq Adrenergic receptors are broadly classified into α and β subtypes, and the affinity of a phenethylamine ligand for these receptors is highly dependent on its substitution pattern.

Maximal agonist activity at both α- and β-receptors is typically associated with the presence of hydroxyl groups at the 3' and 4' positions of the aromatic ring, as seen in norepinephrine. slideshare.netuobasrah.edu.iq In this compound, these positions are occupied by a bromine atom and a methoxy group, respectively. The replacement of the 3'-hydroxyl with a bromine atom would significantly alter the electronic and steric properties of the ring, likely impacting receptor binding. The 4'-methoxy group, while capable of hydrogen bonding, differs electronically from a hydroxyl group.

Furthermore, the nature of the substituent on the terminal amine group is a key determinant of α versus β selectivity. As the size of the substituent on the nitrogen increases, affinity for α-receptors generally decreases while affinity for β-receptors increases. uobasrah.edu.iq Since this compound is a primary amine (unsubstituted on the nitrogen), it retains a structural feature consistent with potential α-adrenergic activity. However, the specific impact of the 3-bromo and 4-methoxy substitutions on binding affinity and efficacy at α1 and α2 receptor subtypes would require direct pharmacological evaluation.

Biological Activities and Mechanisms of Action

Quorum Sensing Inhibitory (QSI) Activity

This compound has been identified as a molecule with significant Quorum Sensing Inhibitory (QSI) activity. nih.govvulcanchem.com This compound was isolated from the marine sponge Sarcotragus spinosulus through bioassay-guided purification aimed at identifying molecules that interfere with bacterial communication. nih.gov Quorum sensing (QS) is a cell-density-dependent signaling system used by bacteria to coordinate collective behaviors, including the expression of virulence factors. nih.govnih.govfrontiersin.org By disrupting these signaling pathways, QSI compounds can attenuate bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the likelihood of developing resistance.

The QSI activity of this compound was confirmed through its ability to interfere with N-acyl homoserine lactone (AHL)-mediated signaling, a common QS pathway in Gram-negative bacteria. nih.gov Further investigations have demonstrated its efficacy in modulating specific QS-controlled phenotypes in the opportunistic pathogen Pseudomonas aeruginosa. nih.gov

Inhibition of Proteolytic Activity in Pseudomonas aeruginosa PAO1

One of the key virulence factors regulated by quorum sensing in P. aeruginosa is the production of extracellular proteases. These enzymes contribute to tissue damage and help the bacteria acquire nutrients during an infection. Research has shown that this compound exhibits a dose-dependent inhibition of proteolytic activity in the P. aeruginosa PAO1 strain. nih.govresearchgate.net This inhibitory effect underscores the compound's ability to interfere with the QS regulatory cascade that controls the expression of virulence-associated enzymes.

| Concentration | Effect on Proteolytic Activity |

| Increasing | Demonstrates a dose-dependent reduction in activity. nih.gov |

Modulation of Pyocyanin Production

Pyocyanin is a blue-green phenazine pigment produced by P. aeruginosa that acts as a significant virulence factor, generating reactive oxygen species and causing oxidative stress in host cells. nih.govfrontiersin.org The synthesis of pyocyanin is tightly regulated by the P. aeruginosa QS network. frontiersin.orgnih.gov this compound has been shown to effectively inhibit the production of pyocyanin in P. aeruginosa PAO1 cultures in a dose-dependent manner. nih.govresearchgate.net This modulation of a critical virulence factor highlights its potential as an anti-pathogenic agent that functions by quenching quorum sensing.

| Concentration | Effect on Pyocyanin Production |

| Increasing | Results in a dose-dependent decrease in production. nih.gov |

Coexistence with Quorum Sensing Signal Molecules (AHLs)

An intriguing aspect of the discovery of this compound is its natural context. It was isolated from the marine sponge Sarcotragus spinosulus, which was also found to produce a variety of N-acyl homoserine lactone (AHL) signal molecules. nih.gov The simultaneous presence of both QS signals (AHLs) and a QS inhibitor (this compound) within the same sponge holobiont suggests a highly complex and finely tuned chemical signaling network. nih.gov This coexistence may play a crucial role in mediating the orchestrated function and stability of the diverse microbial communities that reside within the sponge. The presence of both activators and inhibitors allows for sophisticated control over the gene expression and collective behaviors of the sponge's microbiome.

Antimicrobial Properties

While direct studies on the antimicrobial activity of this compound are not extensively documented in the reviewed literature, research on its structural parent, β-phenylethylamine (PEA), and related derivatives suggests potential for antimicrobial effects. The phenethylamine scaffold is a recurring motif in compounds investigated for their therapeutic properties, including antimicrobial action.

Investigations into β-phenylethylamine have demonstrated its efficacy in reducing planktonic growth and biofilm formation for a range of bacterial pathogens. In one study, PEA was shown to be effective against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus nih.gov. This research suggests that the antimicrobial effect is due to the PEA molecule itself and not its degradation products nih.gov.

Furthermore, the introduction of substitutions on the phenethylamine ring, including halogens like bromine, has been a strategy in the development of new antimicrobial agents. A study on substituted phenethylamine-based β-lactam derivatives reported significant antibacterial activities against isolates that cause nosocomial infections, with some compounds showing activity at concentrations as low as 0.98 µg/mL nih.gov. Similarly, phenethylamine-based thiourea derivatives have exhibited strong antibacterial activity against bacteria known for resistance to multiple antibiotics researchgate.net. Research into brominated 2-phenitidine derivatives, which also share structural similarities, revealed moderate potential as antibacterial agents researchgate.net. These findings indicate that the core phenethylamine structure, particularly when modified, can serve as a basis for effective antimicrobial compounds.

| Compound Class | Key Findings | Targeted Pathogens | Reference |

|---|---|---|---|

| β-phenylethylamine (PEA) | Reduces planktonic growth and biofilm ATP content. | E. coli, P. aeruginosa, S. aureus | nih.gov |

| Substituted β-lactam derivatives | Showed antibacterial activities with MIC values as low as 0.98 µg/mL. | Bacterial isolates causing nosocomial infections. | nih.gov |

| Thiourea derivatives | Exhibited strong antibacterial activity against multi-drug resistant bacteria. | Bacteria known to cause nosocomial infections. | researchgate.net |

| Brominated 2-phenitidine derivatives | Displayed moderate potential as antibacterial agents. | Selected Gram-positive and Gram-negative bacteria. | researchgate.net |

Potential Interactions with Enzymes (e.g., Purine Nucleoside Phosphorylase)

Purine Nucleoside Phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, where it catalyzes the reversible phosphorolytic cleavage of purine nucleosides and 2'-deoxynucleosides to their corresponding purine bases and ribose-1-phosphate nih.govconfex.com. This enzyme plays a pivotal role in purine metabolism and is particularly important for T-cell proliferation nih.gov. The significance of PNP in immune function is highlighted by the observation that inherited PNP deficiency in humans leads to severely impaired T-cell immunity nih.gov.

Due to its critical role in T-cells, PNP has been identified as a therapeutic target for a variety of conditions, including T-cell mediated autoimmune diseases like psoriasis and rheumatoid arthritis, as well as T-cell cancers nih.gov. Inhibition of PNP is also being explored as a potential treatment for diseases caused by apicomplexan parasites, such as malaria, because these parasites rely solely on the purine salvage pathway for their nucleotide synthesis confex.com. Furthermore, PNP inhibitors have been investigated for their potential in treating sickle cell disease and reducing pain and inflammation in conditions like hemorrhagic cystitis, likely by increasing levels of the tissue-protective purine metabolite inosine confex.comnih.govresearchgate.net.

While various inhibitors of PNP have been developed and studied, such as Immucillin-H and 8-aminoguanine, there is no direct evidence in the reviewed scientific literature to suggest that this compound or other phenethylamine derivatives interact with or inhibit Purine Nucleoside Phosphorylase. The potential for such an interaction remains a subject for future investigation.

Role as a Natural Monoamine Alkaloid

This compound belongs to the phenethylamine class of compounds. The parent compound, phenethylamine, is a natural monoamine alkaloid and trace amine that acts as a central nervous system stimulant in humans wikipedia.org. It is found in a wide variety of living organisms, including mammals, where it is synthesized from the amino acid L-phenylalanine wikipedia.orgresearchgate.net. Phenethylamine also occurs in many foods, such as chocolate, and in various plants wikipedia.orgwikipedia.org.

The structure of this compound is a substituted derivative of this naturally occurring scaffold. The presence of halogen atoms, such as bromine, in natural products is not uncommon. The number of known naturally occurring organohalogen compounds has grown significantly, with a substantial portion being halogenated alkaloids nih.gov. These compounds are particularly prevalent in the marine environment, where organisms incorporate chloride and bromide into electron-rich organic molecules like tryptamines and tyramines, the latter being structurally related to phenethylamines nih.gov. Although the direct isolation of this compound from a natural source has not been reported in the provided literature, its core structure is that of a well-established class of natural alkaloids, and the presence of a bromo-substituent is consistent with naturally occurring halogenated compounds.

H3 Receptor Modulation (for related indole-2-carboxamides)

The histamine H3 receptor (H3R) is a G protein-coupled receptor that acts as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters in the brain biorxiv.org. This regulatory role makes it a significant therapeutic target for various neurological and psychiatric disorders biorxiv.org. The development of H3R inverse agonists, which reduce the receptor's constitutive activity, has been a focus of research for conditions such as obesity and narcolepsy biorxiv.orgnih.govresearchgate.net.

While this compound is a phenethylamine, research into structurally distinct compounds has identified the indole-2-carboxamide scaffold as a promising basis for novel H3 receptor inverse agonists nih.govresearchgate.net. A pharmacophore model used to design new H3R ligands identified the 5-hydroxyindole-2-carboxylic acid amide series as having great potential nih.govresearchgate.net. Extensive structure-activity relationship studies on this scaffold led to the identification of potent compounds. These compounds were found to reverse the effects of H3R agonists in animal models and reduce food intake in diet-induced obese rats, demonstrating the therapeutic potential of this chemical class for modulating H3 receptor activity nih.gov. Other classes of carboxamides, such as versatile steroidal carboxamides, have also been identified as potent H3 receptor antagonists/inverse agonists nih.gov.

| Compound Class | Mechanism of Action | Potential Therapeutic Application | Reference |

|---|---|---|---|

| 5-hydroxyindole-2-carboxylic acid amides | H3 Receptor Inverse Agonist | Obesity | nih.govresearchgate.net |

| Steroidal carboxamide derivatives | H3 Receptor Antagonist/Inverse Agonist | Cognitive disorders (tested in water-labyrinth model) | nih.gov |

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| β-phenylethylamine (PEA) |

| Immucillin-H |

| 8-aminoguanine |

| Inosine |

| L-phenylalanine |

| Histamine |

Iv. Analytical Methodologies and Characterization

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 3-Bromo-4-methoxyphenethylamine by providing information about the chemical environment of each proton. While specific experimental data for this exact compound is not widely published, the expected ¹H NMR spectrum can be predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

The ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, and the ethylamine (B1201723) side chain. The aromatic region would show three protons with specific chemical shifts and coupling patterns determined by their position relative to the bromo and methoxy substituents. The methoxy group would appear as a singlet, and the two methylene groups of the ethylamine chain would present as two distinct multiplets, typically triplets, due to coupling with each other.

Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~ 7.0 - 7.2 | d | ~ 2.0 |

| H-5 | ~ 6.8 - 6.9 | d | ~ 8.5 |

| H-6 | ~ 6.9 - 7.1 | dd | ~ 8.5, 2.0 |

| -OCH₃ | ~ 3.8 - 3.9 | s | N/A |

| -CH₂-Ar | ~ 2.7 - 2.9 | t | ~ 7.0 |

| -CH₂-N | ~ 2.9 - 3.1 | t | ~ 7.0 |

Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its fragments. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

When analyzed by HR-MS, the protonated molecule [M+H]⁺ of this compound would be observed, and its exact mass would be used to confirm the elemental formula C₉H₁₃BrNO⁺. Tandem mass spectrometry (HR-MS/MS) experiments involve the fragmentation of the precursor ion, providing structural information. A key fragmentation pathway for phenethylamines is the benzylic cleavage, resulting in the formation of a stable tropylium-type ion. For this compound, this would lead to a characteristic fragment ion.

Predicted HR-MS Data for this compound Adducts

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 230.01750 |

| [M+Na]⁺ | 251.99944 |

| [M+NH₄]⁺ | 247.04404 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique in forensic laboratories for the analysis of substituted phenethylamines. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

The analysis of regioisomeric methoxyphenethylamines by GC-MS is essential for distinguishing between different positional isomers, which can have vastly different pharmacological properties. The elution order of these isomers on a gas chromatography column is influenced by their boiling points and interactions with the stationary phase. Studies have shown that for methoxyphenethylamine isomers, the elution order can be correlated with the position of the methoxy group on the aromatic ring. Derivatization, for instance with trifluoroacetamide, is often employed to improve chromatographic resolution and provide more structurally informative mass spectra.

The electron ionization (EI) mass spectrum of this compound is characterized by specific fragmentation patterns that yield diagnostic ions. The most significant fragmentation is typically the cleavage of the C-C bond beta to the nitrogen atom (benzylic cleavage), leading to the formation of a substituted benzyl (B1604629) cation. This fragment is often the base peak in the mass spectrum. The presence of the bromine atom results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for any fragment containing bromine, which is a key diagnostic feature.

Key Diagnostic Ions in the EI-MS of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Significance |

|---|---|---|

| 229/231 | [M]⁺ | Molecular ion peak, showing bromine isotope pattern. |

| 199/201 | [M - CH₂NH₂]⁺ | Loss of the ethylamine side chain via benzylic cleavage. |

| 121 | [C₈H₉O]⁺ | Fragment corresponding to a methoxybenzyl cation (loss of Br). |

The hyphenated technique of Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry/Electrospray Ionization-Mass Spectrometry (LC-ICP-MS/ESI-MS) is a powerful method for the simultaneous elemental and molecular analysis of a sample. This is particularly useful for identifying halogenated compounds in complex matrices.

In the context of this compound, LC-ICP-MS can be used to specifically detect bromine-containing compounds eluting from the liquid chromatography column. The ICP-MS detector is highly sensitive to elements like bromine, providing an elemental signature for the compound of interest. Simultaneously, the ESI-MS detector provides molecular weight and fragmentation information, allowing for the confirmation of the molecular structure. This dual-detection approach was successfully used to identify halogenated metabolites, including brominated phenethylamines, in marine ascidian extracts, demonstrating its utility for the analysis of compounds like this compound in complex biological or environmental samples. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of phenethylamine (B48288) derivatives, enabling the separation and identification of compounds from complex matrices, including synthetic reaction mixtures and biological samples.

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the separation and identification of regioisomers of phenethylamine compounds. The resolution of isomers is critical, as subtle differences in the substitution pattern on the aromatic ring can lead to significant variations in their chemical and pharmacological properties.

In studies of N-substituted methoxyphenethylamines, which are structurally related to this compound, GC has demonstrated its efficacy in separating positional isomers. Research on N-(bromodimethoxybenzyl) substituted 2-, 3-, and 4-methoxyphenethylamines revealed a distinct and predictable elution order on specific stationary phases. researchgate.netojp.gov Typically, the 2-methoxyphenethylamine substituted isomer elutes first, followed by the 3-substituted isomer, with the 4-methoxyphenethylamine (B56431) substituted isomer eluting last. researchgate.netojp.gov

The choice of stationary phase is critical for achieving baseline resolution. For instance, a mid-polarity phase, such as one composed of 50% phenyl and 50% dimethyl polysiloxane, has been shown to successfully resolve complex mixtures of these isomers. researchgate.net In other applications, stationary phases containing modified beta-cyclodextrin have proven effective for completely resolving all ten regioisomeric methoxy methyl phenylacetones, a feat not achievable on standard Rtx-1 or Rtx-200 columns. nih.gov The elution order on these cyclodextrin phases was also systematic, with ortho-substituted ketones eluting before meta-substituted ones, and para-substituted ketones showing the greatest retention. nih.gov

Derivatization, such as trifluoroacetylation, can further enhance the chromatographic resolution and provide more informative mass spectra for the individual isomers. researchgate.netojp.gov

Table 1: Elution Order of Methoxyphenethylamine Regioisomers in GC

| Elution Order | Isomer | Rationale for Separation |

|---|---|---|

| 1 | 2-Methoxyphenethylamine derivative | Less interaction with the stationary phase due to steric hindrance from the ortho-substituent. |

| 2 | 3-Methoxyphenethylamine derivative | Intermediate polarity and interaction with the stationary phase. |

Ultra-Performance Liquid Chromatography (UPLC), coupled with Mass Spectrometry (MS), provides a rapid and highly sensitive method for real-time monitoring of synthetic reactions. This technique is invaluable for optimizing reaction conditions, identifying intermediates, and detecting by-products. The high throughput of UPLC systems allows for the analysis of a large number of samples with cycle times often under two minutes. waters.com

In the synthesis of phenethylamine derivatives, a UPLC-MS system can track the consumption of starting materials and the formation of the desired product. waters.com By sampling the reaction mixture at various time points, chemists can generate a kinetic profile of the reaction. The mass spectrometer provides molecular weight information, confirming the identity of the species being observed. Modern mass spectrometers are capable of scan speeds up to 10,000 amu/sec, which is essential to characterize the narrow peaks (often less than one second wide) generated by UPLC. waters.com

This methodology is not only qualitative but can also be quantitative. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the simultaneous identification and quantitation of various phenethylamine derivatives in seized materials and biological fluids like urine. fda.gov.twnih.gov These methods utilize multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity, making them suitable for detecting trace amounts of target analytes. fda.gov.tw

Computational Chemistry and Molecular Modeling

Computational methods provide deep insights into the molecular properties and potential biological activity of this compound, complementing experimental data.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are crucial for understanding the potential pharmacological targets of a compound and the specific molecular interactions that stabilize the ligand-receptor complex.

The process involves placing the ligand in the binding site of the receptor and calculating its binding energy. Lower binding free energy values (ΔG) indicate stronger, more favorable interactions. biointerfaceresearch.com For example, in docking studies of flavone derivatives with the estrogen receptor alpha (ER-α), binding energies were calculated to identify the most stable complexes, with the lowest energy (-10.14 kcal/mol for one compound) indicating the best fit. nih.gov

Key interactions identified through docking include hydrogen bonds, hydrophobic interactions, and ionic interactions. nih.gov For instance, studies on chalcone derivatives targeting ER-α identified crucial hydrogen bonds with residues like Arg394 and hydrophobic interactions with Leu346, Ala350, and Leu525. nih.gov These simulations can guide the design of new molecules with improved affinity and selectivity for a specific biological target. biointerfaceresearch.comfu-berlin.de

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations are employed to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net

For molecules containing a bromo-methoxyphenyl group, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can accurately predict geometric parameters and vibrational wavenumbers. researchgate.netscispace.com These theoretical spectra aid in the definitive assignment of experimental FT-IR and FT-Raman bands. scispace.com

Furthermore, DFT can be used to calculate other important properties:

NMR Chemical Shifts: Calculated within the GIAO (Gauge-Including Atomic Orbital) approach, these values can be compared with experimental NMR data to confirm the molecular structure. researchgate.net

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Thermodynamic Properties: Properties such as enthalpy, entropy, and Gibbs free energy can be calculated. researchgate.net

Nonlinear Optical (NLO) Properties: The first-order hyperpolarizability can be computed to assess a molecule's potential for use in NLO applications. researchgate.net

Table 2: Properties of Bromo-Methoxyphenyl Compounds Investigated by DFT

| Property | Method/Functional | Application |

|---|---|---|

| Optimized Geometry | B3LYP/6-311++G(d,p) | Predicts bond lengths and angles for the ground state structure. researchgate.net |

| Vibrational Frequencies | B3LYP/6-31G* | Correlates theoretical wavenumbers with experimental IR/Raman spectra. scispace.com |

| NMR Chemical Shifts | GIAO approach | Aids in the structural elucidation and assignment of ¹H and ¹³C NMR signals. researchgate.net |

Monte Carlo (MC) methods are computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of molecular modeling, Monte Carlo conformational searches are used to explore the potential energy surface of a molecule to find its low-energy (i.e., most stable) three-dimensional structures or conformations.

The flexibility of the ethylamine side chain in this compound allows it to adopt numerous conformations. An MC search systematically or randomly alters the torsion angles of the rotatable bonds in the molecule, followed by an energy minimization step for each new conformation. nih.gov This process generates a large ensemble of possible structures.

Advanced techniques like the Biased Probability Monte Carlo (BPMC) procedure can enhance the efficiency of these searches. nih.gov BPMC uses pre-existing knowledge about the likely conformational preferences of molecular fragments (e.g., side-chain torsion angles) to guide the search towards more energetically favorable regions of the conformational space. nih.gov The result is a map of the low-energy conformational landscape, which is essential for understanding how the molecule might fit into a receptor binding pocket and for selecting relevant conformers for more intensive studies like molecular docking.

V. Metabolism and Biotransformation

Identification of Metabolic Pathways

The metabolic journey of 3-Bromo-4-methoxyphenethylamine involves several key pathways that transform the parent molecule into various metabolites.

Oxidative deamination is a principal metabolic route for phenethylamines. This process, primarily catalyzed by monoamine oxidases, involves the removal of the amine group, leading to the formation of an aldehyde intermediate. This aldehyde is then further metabolized to a carboxylic acid or reduced to an alcohol. For the closely related compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), oxidative deamination is a major pathway, resulting in the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). nih.govresearchgate.net It is highly probable that this compound undergoes a similar transformation, yielding corresponding alcohol and acid metabolites.

Demethylation, specifically O-demethylation of the methoxy (B1213986) group, is another significant metabolic pathway. This reaction is catalyzed by cytochrome P450 enzymes, particularly CYP2D6, which is known to be involved in the O-demethylation of 3- and 4-methoxyphenethylamine (B56431). nih.gov Studies on 4-bromo-2,5-dimethoxyphenethylamine (2C-B) have shown that demethylation can occur either before or after oxidative deamination. nih.govresearchgate.net This suggests that this compound can be demethylated to form a phenolic metabolite, which can then undergo further biotransformation.

Significant inter-species differences have been observed in the metabolism of related phenethylamines. A study on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) using hepatocytes from six different species, including humans, revealed notable variations. For instance, a novel metabolite, 4-bromo-2,5-dimethoxy-phenol (B1599776) (BDMP), was identified exclusively in incubations with mouse hepatocytes. nih.gov Furthermore, the metabolite 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) was produced by hepatocytes from humans, monkeys, and rabbits, but not by those from dogs, rats, or mice. nih.gov These findings underscore the importance of considering species-specific metabolic profiles when extrapolating preclinical data to humans. nih.gov

Enzymes Involved in Biotransformation

The metabolism of this compound is mediated by a concert of enzymes, primarily from the Cytochrome P450 superfamily and Monoamine Oxidase.

The Cytochrome P450 (CYP) system of enzymes, predominantly located in the liver, is responsible for the oxidative metabolism of a vast array of xenobiotics. mdpi.comnih.govnih.gov For methoxy-substituted phenethylamines, CYP2D6 has been identified as a key enzyme in the O-demethylation process. nih.gov The metabolism of the structurally similar compound 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine (25B-NBF) has been shown to be mediated by a range of CYP isoforms, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. mdpi.com While the prompt mentions CYP4F11 for related compounds, the available literature more strongly implicates the aforementioned CYP enzymes in the metabolism of phenethylamines.

Monoamine oxidase (MAO) is a flavin-containing enzyme that catalyzes the oxidative deamination of monoamines. mdpi.com There are two main isoforms, MAO-A and MAO-B. Studies on related phenethylamine (B48288) derivatives have confirmed the involvement of both MAO-A and MAO-B in their deamination. researchgate.net It is therefore highly likely that MAO is a key enzyme in the initial step of the oxidative deamination pathway of this compound.

Compound Information Table

| Compound Name | Abbreviation |

| This compound | |

| 4-bromo-2,5-dimethoxyphenethylamine | 2C-B |

| 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol | BDMPE |

| 4-bromo-2,5-dimethoxyphenylacetic acid | BDMPAA |

| 4-bromo-2,5-dimethoxy-phenol | BDMP |

| 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol | B-2-HMPE |

| 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine | 25B-NBF |

Metabolic Pathways of a Related Compound: 4-bromo-2,5-dimethoxyphenethylamine (2C-B)

| Precursor | Metabolic Reaction | Resulting Metabolite(s) |

|---|---|---|

| 4-bromo-2,5-dimethoxyphenethylamine (2C-B) | Oxidative Deamination | 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE), 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) |

| 4-bromo-2,5-dimethoxyphenethylamine (2C-B) | Demethylation | Hydroxylated metabolites |

| BDMPE and BDMPAA | Demethylation | Further demethylated metabolites |

Enzymes Implicated in the Metabolism of Related Phenethylamines

| Enzyme Family | Specific Enzyme | Metabolic Reaction |

|---|---|---|

| Cytochrome P450 | CYP2D6 | O-demethylation |

| Cytochrome P450 | CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP3A4 | Oxidative Metabolism |

| Monoamine Oxidase | MAO-A, MAO-B | Oxidative Deamination |

Metabolite Identification and Characterization

While specific metabolic studies on this compound are not extensively documented in the available literature, the metabolic pathways can be inferred from closely related substituted phenethylamines, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B). nih.govresearchgate.net Research on these analogues provides a robust model for predicting the formation of hydroxylated and carboxylated metabolites.

Studies utilizing hepatocytes from various species, including humans, have identified the major metabolic pathways for compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B). nih.gov The primary routes of metabolism involve oxidative deamination and demethylation. nih.govresearchgate.net Oxidative deamination of the ethylamine (B1201723) side chain leads to the formation of corresponding alcohol and acidic metabolites. nih.govresearchgate.net For instance, the metabolism of 2C-B results in 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). nih.gov

Further biotransformation can occur through O-demethylation of the methoxy groups on the phenyl ring, which creates new sites for hydroxylation. nih.gov This process can either precede or follow oxidative deamination. nih.govresearchgate.net The resulting hydroxylated metabolites are then subject to further metabolism. For example, studies on 2C-B have identified hydroxylated metabolites like 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol. nih.govresearchgate.net The formation of such metabolites highlights the generation of phenolic derivatives during biotransformation.

Based on these findings with structurally similar compounds, the anticipated metabolites of this compound would likely arise from similar enzymatic processes.

Table 1: Potential Phase I Metabolites of this compound (Inferred from 4-bromo-2,5-dimethoxyphenethylamine)

| Metabolite Type | Potential Metabolite Name | Precursor Compound Example | Metabolic Pathway | Reference |

| Alcohol | 2-(3-Bromo-4-methoxyphenyl)ethanol | 4-bromo-2,5-dimethoxyphenethylamine | Oxidative Deamination | nih.govresearchgate.net |

| Carboxylic Acid | 3-Bromo-4-methoxyphenylacetic acid | 4-bromo-2,5-dimethoxyphenethylamine | Oxidative Deamination | nih.govresearchgate.net |

| Hydroxylated | 2-(3-Bromo-4-hydroxyphenyl)ethylamine | 4-bromo-2,5-dimethoxyphenethylamine | O-Demethylation | nih.govnih.gov |

| Hydroxylated | 3-Bromo-4-hydroxy-phenethylamine | Methoxyamphetamine analogues | O-Demethylation | nih.gov |

This table is based on metabolic pathways observed for structurally related compounds and represents predicted, not directly observed, metabolites of this compound.

Phase II conjugation reactions are essential for detoxifying and eliminating Phase I metabolites. uomus.edu.iq Glucuronidation is one of the most common and significant Phase II pathways, catalyzed by UDP-glucuronosyltransferases (UGTs). uomus.edu.iqreactome.org This process involves the attachment of a glucuronic acid molecule to a functional group, such as a hydroxyl or carboxyl group, on the substrate. uomus.edu.iq The addition of the highly polar glucuronic acid moiety dramatically increases the water solubility of the metabolite, facilitating its excretion in urine or bile. uomus.edu.iqnih.gov

Phenolic and alcoholic hydroxyl groups, as well as carboxyl groups formed during the Phase I metabolism of phenethylamines, are prime candidates for glucuronidation. nih.govuomus.edu.iq For example, 2-phenylethylamine itself can be metabolized and subsequently conjugated to form phenylethylamine glucuronide. nih.gov Similarly, hydroxylated metabolites of cannabis are extensively conjugated with glucuronic acid to increase their water solubility before excretion. nih.gov Therefore, the hydroxylated metabolites predicted for this compound would be expected to undergo glucuronidation, forming O-glucuronides, which are then readily eliminated from the body.

Table 2: Common Phase II Conjugation Reactions for Phenethylamine Metabolites

| Reaction Type | Endogenous Substrate | Target Functional Group | Effect | Reference |

| Glucuronidation | UDP-glucuronic acid (UDPGA) | Hydroxyl (-OH), Carboxyl (-COOH) | Increases water solubility for excretion | uomus.edu.iqreactome.org |

| Sulfation | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Phenolic Hydroxyl (-OH) | Increases water solubility, generally forms inactive metabolites | nih.govuomus.edu.iq |

| Acetylation | Acetyl-CoA | Amino (-NH2) | Generally terminates or attenuates activity | nih.govuomus.edu.iq |

Vi. Research Applications and Future Directions

Applications in Drug Discovery and Development

The structural characteristics of 3-Bromo-4-methoxyphenethylamine make it a significant intermediate in the synthesis of more complex molecules with potential therapeutic value. Its phenethylamine (B48288) core is a common feature in many psychoactive compounds and central nervous system (CNS) active agents, while the bromo and methoxy (B1213986) substituents offer handles for further chemical elaboration. nih.gov

In the quest for novel therapeutic agents, this compound and its derivatives have been utilized as foundational structures for the generation of compound libraries for pharmacological screening. nih.gov The synthesis of a diverse range of analogs allows researchers to explore the structure-activity relationships (SAR) of this chemical class. For instance, derivatives of brominated phenethylamines are investigated for their potential to interact with various biological targets. The core structure can be modified to create a library of compounds that are then tested for their ability to bind to specific receptors or inhibit enzymes, with the aim of identifying a "lead compound" that shows promising activity for a particular disease. This lead compound then serves as the starting point for further optimization to enhance its efficacy and reduce potential side effects.

One area of interest is the development of agents targeting the central nervous system, given the prevalence of the phenethylamine skeleton in neurotransmitters and other neuroactive molecules. nih.gov Research has explored the synthesis of various substituted phenethylamines to understand their pharmacological effects, which can range from stimulant to hallucinogenic properties depending on the specific substitutions on the aromatic ring and the ethylamine (B1201723) side chain. uni-duesseldorf.dewikipedia.org

Building upon the identification of lead compounds, this compound serves as a key precursor in the synthesis of novel therapeutic agents with a wide range of potential applications. For example, the related compound (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide, known as Apremilast, is a potent inhibitor of phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α), and is used in the treatment of certain inflammatory conditions. ucsf.edu While not a direct derivative, the synthesis of such complex molecules often involves intermediates with similar structural motifs.

Furthermore, research into related brominated compounds has shown potential for developing new anticancer agents. For instance, a synthesized compound, (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone, has demonstrated the ability to inhibit telomerase and induce apoptosis in tumor cells. nih.gov The structural similarity highlights the potential for developing novel cancer therapies based on brominated phenyl derivatives.

Role in Chemical Ecology and Natural Products Research

While this compound itself is a synthetic compound, its structural relatives, brominated tyramines, are found in a variety of marine organisms. The study of these natural products provides insights into their ecological roles and potential for biomedical applications.

For example, 3',5'-dibromo-4'-methoxyphenethylamine has been isolated from an undescribed ascidian of the genus Eudistoma. nih.gov Similarly, 3'-bromotyramine has been isolated from the ascidian Cnemidocarpa bicornuta and has shown moderate cytotoxicity against a murine leukemia cell line. nih.govresearchgate.net Sponges of the order Verongiida are particularly rich sources of bromotyrosine and bromotyramine derivatives. mdpi.commdpi.com The isolation and characterization of these natural products are crucial first steps in understanding their biological activities and potential for drug development.

The production of brominated compounds by marine invertebrates is believed to play a significant role in their survival and interaction with other organisms. nih.govrsc.orgnih.govresearchgate.netvliz.be These chemical signals, or cues, are a fundamental part of marine chemical ecology.

One of the primary functions of these compounds is chemical defense against predators. nih.gov The presence of these often unpalatable or toxic metabolites can deter feeding by fish and other marine animals. This chemical defense is crucial for sessile organisms like sponges and ascidians that cannot physically escape predation. The study of these interactions helps to elucidate the complex food webs and ecological relationships within marine ecosystems. While direct evidence for this compound in signaling is absent due to its synthetic nature, the study of its naturally occurring analogs provides a model for understanding how such molecules can mediate interactions between species.

Analytical and Forensic Chemistry Applications

The analysis of phenethylamine derivatives is a significant area of focus in both analytical and forensic chemistry, primarily due to the classification of many substituted phenethylamines as controlled substances. nih.govresearchgate.net